3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one (CAS 646525-02-2) is the only benzotriazinone scaffold combining a 6-iodo substituent with an N-3 benzyl group. This unique halogen pattern enables mild palladium-catalyzed cross-coupling that is impossible with bromo/chloro analogs, allowing late-stage diversification without degrading sensitive functional groups. The iodine atom also serves as a direct precursor for ¹²³I/¹²⁴I radio-labeling, unlocking in vivo biodistribution and target-engagement studies. With a distinct LogP of 2.44, it occupies a singular property space for probing CNS penetration and metabolic stability. Choose this compound when synthetic versatility, tunable physicochemical profiles, or translational imaging capability are non-negotiable.

Molecular Formula C14H10IN3O
Molecular Weight 363.15 g/mol
CAS No. 646525-02-2
Cat. No. B15169581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one
CAS646525-02-2
Molecular FormulaC14H10IN3O
Molecular Weight363.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)I)N=N2
InChIInChI=1S/C14H10IN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyOAPKNCIGYWLRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one: A Halogenated Benzotriazinone Building Block for Diversifiable Probe and Lead Discovery


3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one (CAS 646525-02-2) is a functionalized heterocyclic building block within the 1,2,3-benzotriazin-4(3H)-one family, distinguished by a benzyl substituent at N-3 and an iodine atom at C-6 (C14H10IN3O, MW 363.15 g·mol⁻¹, LogP 2.44, PSA 47.78 Ų) [1]. Benzotriazinone derivatives are recognized for their broad pharmacological profiles, including antitumor, anticonvulsant, and enzyme inhibitory activities [2]. The concurrent presence of the iodine and benzyl groups confers distinct reactivity and physicochemical attributes not achievable by non‑halogenated or alternative halogenated congeners, positioning this compound as a strategic choice for late‑stage diversification, structure–activity relationship (SAR) studies, and preclinical probe development [3].

Why Generic Benzotriazinone Analogs Cannot Substitute for 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one


Benzotriazinone congeners that lack the 6‑iodo substituent (e.g., the unsubstituted 3‑benzyl analog) or carry alternative halogens (6‑Cl, 6‑Br) exhibit markedly different molecular weight, lipophilicity, and synthetic utility [1]. The iodine atom uniquely combines moderate lipophilicity with the highest oxidative‑addition reactivity among halogens, enabling cross‑coupling under mild, functional‑group‑tolerant conditions [2]. Replacing the iodo group with a bromo or chloro substituent substantially alters the kinetic profile of palladium‑catalyzed transformations, requiring harsher conditions that can degrade sensitive substrates or limit late‑stage diversification [3]. Moreover, the iodine atom offers a direct route to radiolabeled analogs for imaging studies—an avenue unavailable to non‑halogenated or bromo/chloro counterparts. These differences render generic substitution inadequate when synthetic versatility, tunable physicochemical properties, or imaging probe development are required.

Quantitative Differentiation Evidence for 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one


Molecular Weight, Lipophilicity, and PSA: Precision Differentiation Against Non‑Halogenated and 6‑Halo Congeners

The 6‑iodo analog (MW 363.15 g·mol⁻¹, LogP 2.44, PSA 47.78 Ų) [1] exhibits a substantial molecular weight increase relative to the non‑halogenated 3‑benzyl‑1,2,3‑benzotriazin‑4(3H)‑one (MW 237.26 g·mol⁻¹, LogP 2.3, PSA 45 Ų) [2]. Within the halogen series, the iodo derivative displays the lowest calculated LogP (2.44) compared with the 6‑bromo (LogP 2.60) [3] and 6‑chloro (LogP 2.49) [4] counterparts, while maintaining identical PSA values (47.78 Ų). This counter‑intuitive lipophilicity ranking (I < Cl < Br) distinguishes the iodo compound from the typical halogen‑π trend.

Medicinal Chemistry Drug Design Physicochemical Profiling

Enhanced Cross‑Coupling Reactivity: Iodo Substituent Enables Mild‑Condition Diversification Inaccessible to 6‑Bromo or 6‑Chloro Analogs

Aryl iodides undergo oxidative addition to Pd(0) catalysts more rapidly than aryl bromides or chlorides owing to the weaker C–I bond [1][2]. This principle is directly applicable to the benzotriazinone scaffold: iodo‑substituted benzotriazines have been successfully employed in Suzuki–Miyaura cross‑couplings at room temperature, whereas the corresponding bromo and chloro derivatives require elevated temperatures or specialized ligands to achieve comparable conversion [3].

Synthetic Methodology Cross‑Coupling Late‑Stage Functionalization

Anticonvulsant Pharmacophore Validation: 3‑Benzyl Substituent Provides a Quantified Activity Baseline for Iodo‑Analog Evaluation

The non‑iodinated 3‑benzyl‑1,2,3‑benzotriazin‑4(3H)‑one demonstrated anticonvulsant efficacy in the mouse maximal electroshock (MES) seizure model with an ED50 of 93 mg·kg⁻¹, establishing the 3‑benzyl substituent as a pharmacophoric element for anticonvulsant activity within this scaffold [1]. While the 6‑iodo derivative has not been independently profiled in this assay, retention of the 3‑benzyl moiety provides a validated starting point for further SAR exploration where the iodine handle can be leveraged to modulate potency, metabolic stability, or CNS penetration.

CNS Drug Discovery Anticonvulsant Activity Benzotriazinone SAR

Radioiodination Potential: A Unique Capability of the 6‑Iodo Analog for Imaging Probe Development

The iodine atom at C‑6 provides a site for isotopic exchange with radioactive iodine isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET), a well‑established strategy in medicinal chemistry for generating imaging tracers from aryl iodide precursors [1]. Non‑iodinated benzotriazinone analogs, including the 6‑bromo and 6‑chloro congeners, lack this direct radiolabeling capability, as radio‑bromination and radio‑chlorination are far less developed and accessible. This capability positions the 6‑iodo analog as a potential precursor for target‑engagement or biodistribution studies without requiring de novo synthesis of a radiolabeled scaffold.

Molecular Imaging Radioiodination SPECT/PET Probe

Validated Kinase Inhibitor Pharmacophore: The Benzotriazinone Core as a Privileged Scaffold for Selective Kinase Targeting

Benzotriazine‑based compounds have been disclosed as potent inhibitors of Abl, Abl‑T315I (a clinically relevant imatinib‑resistant mutant), and Src kinases [1][2]. These findings establish the benzotriazinone core as a privileged scaffold for kinase drug discovery. Although quantitative IC50 data for the 6‑iodo‑3‑benzyl variant against these targets are not yet published, the compound retains the core pharmacophore while offering the iodine atom as a vector for rapidly probing kinase selectivity through analog synthesis. This positions it advantageously for hit‑to‑lead programs targeting resistant kinase mutants where structural novelty is often correlated with overcoming resistance.

Kinase Inhibition BCR‑ABL Src Kinase Drug Resistance

Optimal Application Scenarios for 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one Based on Established Evidence


Late‑Stage Diversification Hub for Parallel Library Synthesis

Leverage the enhanced cross‑coupling reactivity of the 6‑iodo substituent [1] to generate diverse arrays of 6‑aryl, 6‑heteroaryl, or 6‑alkenyl benzotriazinone analogs under mild conditions. This enables medicinal chemistry teams to rapidly probe SAR around the 6‑position without risking degradation of sensitive functional groups, accelerating hit‑to‑lead timelines.

SPECT/PET Imaging Probe Development via Isotopic Radioiodination

Utilize the iodine atom as a direct precursor for radioiodine incorporation (¹²³I, ¹²⁴I) [2] to generate imaging tracers for in vivo biodistribution studies, target engagement assays, or pharmacokinetic profiling. This application is uniquely accessible to the 6‑iodo analog and constitutes a compelling procurement rationale for translational research programs.

Structure–Property Relationship (SPR) Probe in CNS Drug Discovery

Employ the compound as an SPR probe to systematically evaluate the impact of halogen type on LogP, molecular weight, and PSA within the benzotriazinone series. The 6‑iodo variant occupies a singular property space (LogP 2.44) [3] distinct from its chloro and bromo counterparts, providing insight into how incremental physicochemical changes affect CNS penetration, solubility, and metabolic stability in the context of a validated anticonvulsant pharmacophore [4].

Kinase Inhibitor Lead Generation Targeting Resistant Mutants

Deploy the compound as a core scaffold for designing selective kinase inhibitors, particularly against imatinib‑resistant Abl‑T315I or Src family kinases. The benzotriazinone core is a validated kinase pharmacophore [5], and the 6‑iodo handle facilitates rapid analog generation to explore selectivity determinants, potentially yielding novel chemotypes capable of overcoming clinically relevant resistance mutations.

Quote Request

Request a Quote for 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.